molecular formula C13H13N3O B1478440 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 283604-58-0

5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B1478440
CAS No.: 283604-58-0
M. Wt: 227.26 g/mol
InChI Key: WKTCZKKTHYFEOD-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that has been studied for its potential antineoplastic activity . It is synthesized from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through a process of ring opening and unexpected cyclization .


Synthesis Analysis

The synthesis of this compound involves a visible light-mediated process. This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of this compound . The scalability of the developed protocol is further demonstrated by a gram-scale synthesis and in vitro cytotoxicity assay .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a pyrrolo[1,2-a]quinoxaline core . Further details about the molecular structure can be found in the referenced literature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ring opening and cyclization of aryl cyclopropanes . This process is mediated by visible light and results in the formation of the pyrrolo[1,2-a]quinoxalin-4(5H)-one structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches

    Innovative synthetic routes have been developed for pyrrolo[1,2-a]quinoxaline derivatives, employing palladium-catalyzed cross-coupling reactions and cyclizations, showcasing efficient methods to construct these complex structures from simpler precursors. For instance, biologically active 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones were synthesized using a palladium-catalyzed sequential cross-coupling reaction and cyclization process, highlighting the versatility of these methodologies in creating pyrroloquinoxaline frameworks (Wang et al., 2013).

  • Eco-friendly Synthesis

    Green synthetic approaches have been explored, such as the use of p-dodecylbenzene sulphonic acid (p-DBSA) as a catalyst for the synthesis of pyrrolo[1,2-a]quinoxalines, demonstrating the potential for eco-friendly catalysis in creating these compounds with high efficiency and under mild conditions (Carullo et al., 2021).

Biological Activities and Therapeutic Potential

  • Anticancer Properties

    Some pyrrolo[1,2-a]quinoxalines have been identified for their anticancer properties, particularly targeting GPER-expressing breast cancer cells. The investigation into their antiproliferative activity suggests the potential of these compounds as scaffolds for developing anticancer agents (Carullo et al., 2021).

  • Neurotropic Activity

    The neurotropic effects of pyrrolo[1,2-a]quinoxaline derivatives have been studied, revealing significant impacts on motor activity in animal models. This highlights their potential utility in exploring novel treatments for neurological disorders (Zaliznaya et al., 2020).

  • Serotonin Receptor Antagonism

    Novel 1H-pyrrolo[3,2-c]quinoline derivatives, structurally similar to pyrrolo[1,2-a]quinoxalines, have shown potent antagonism at serotonin 5-HT6 receptors, suggesting their application in treating cognitive disorders associated with Alzheimer's disease (Grychowska et al., 2016).

Future Directions

The future directions for research on 5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one could include further exploration of its antineoplastic activity , as well as continued development of efficient synthesis methods . Additionally, more research is needed to fully understand its mechanism of action and to determine its physical and chemical properties.

Properties

IUPAC Name

5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-7-9-16-11-5-2-1-4-10(11)15-8-3-6-12(15)13(16)17/h1-6,8H,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTCZKKTHYFEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=CC=C3C(=O)N2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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